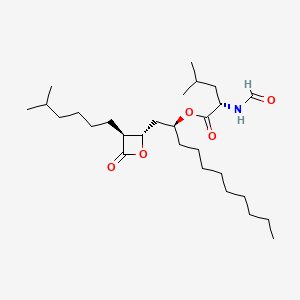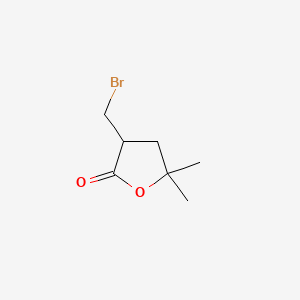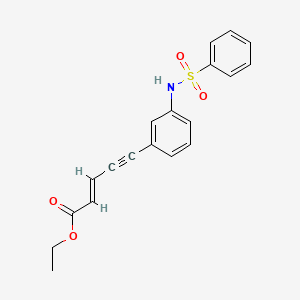
Oxamflatin Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .
准备方法
Synthetic Routes and Reaction Conditions
Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .
化学反应分析
Types of Reactions
Oxamflatin Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxamflatin and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Oxamflatin and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Oxamflatin Ethyl Ester has a wide range of applications in scientific research:
Oncology: As an HDAC inhibitor, it is used to study cancer cell proliferation and apoptosis.
Epigenetics: The compound is valuable in studying gene expression regulation through histone acetylation.
Stem Cell Research: This compound has been used to improve nuclear reprogramming and the quality of somatic cell nuclear transfer (SCNT) embryos.
Drug Development: Its ability to modulate gene expression makes it a candidate for developing new therapeutic agents for diseases involving epigenetic dysregulation.
作用机制
Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .
相似化合物的比较
Similar Compounds
Trichostatin A (TSA): Another HDAC inhibitor with similar effects on histone acetylation and gene expression.
Vorinostat (SAHA): A clinically approved HDAC inhibitor used in cancer therapy.
Valproic Acid: A broad-spectrum HDAC inhibitor with applications in neurology and psychiatry.
Uniqueness
Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .
属性
IUPAC Name |
ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLIWBSHTVDE-VGOFMYFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858261 |
Source


|
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342373-23-3 |
Source


|
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
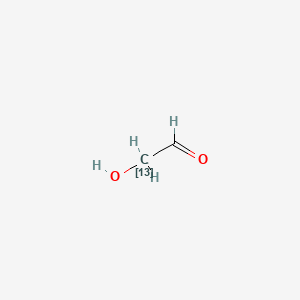
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)
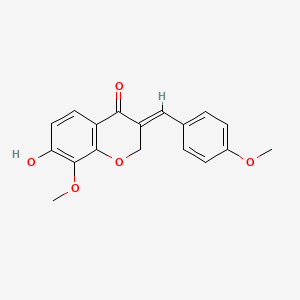
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
